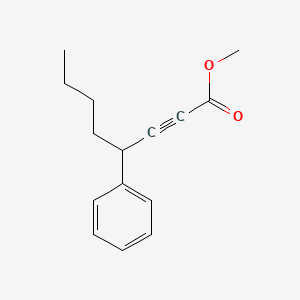

Methyl 4-phenyloct-2-ynoate

Description

Structure

3D Structure

Properties

CAS No. |

62360-11-6 |

|---|---|

Molecular Formula |

C15H18O2 |

Molecular Weight |

230.30 g/mol |

IUPAC Name |

methyl 4-phenyloct-2-ynoate |

InChI |

InChI=1S/C15H18O2/c1-3-4-8-14(11-12-15(16)17-2)13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,8H2,1-2H3 |

InChI Key |

MPFBCEIIFQIULY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C#CC(=O)OC)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Methyl 4-phenyloct-2-ynoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a proposed synthetic route and predicted characterization data for the novel compound, Methyl 4-phenyloct-2-ynoate. Due to the absence of published literature on this specific molecule, the following protocols and data are based on established principles of organic synthesis and spectroscopic analysis of analogous structures.

Proposed Synthesis of this compound

The proposed synthesis of this compound is a multi-step process commencing with the commercially available starting material, 1-phenylhexane. The synthetic strategy involves the formation of a terminal alkyne followed by carboxylation and esterification.

Overall Reaction Scheme:

-

Benzylic Bromination: 1-phenylhexane is subjected to radical bromination to yield 1-bromo-1-phenylhexane.

-

Dehydrobromination: The resulting alkyl halide undergoes elimination to form 1-phenylhex-1-yne.

-

Deprotonation and Carboxylation/Esterification: The terminal alkyne is deprotonated with a strong base and subsequently reacted with methyl chloroformate to yield the target compound, this compound.

An In-depth Technical Guide to Methyl 4-phenyloct-2-ynoate: A Novel Compound

Estimated Physicochemical Properties

The physical and chemical properties of Methyl 4-phenyloct-2-ynoate have been estimated based on the analysis of structurally related compounds. These values should be considered theoretical and require experimental validation.

| Property | Estimated Value | Notes |

| Molecular Formula | C₁₅H₁₈O₂ | Calculated based on the proposed structure. |

| Molecular Weight | 230.30 g/mol | Calculated based on the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Based on common appearance of similar esters. |

| Boiling Point | > 200 °C (at atmospheric pressure) | Estimated based on related phenylalkanoates. The exact value is difficult to predict and would likely be determined under reduced pressure. |

| Density | ~1.0 g/cm³ | Estimated based on similar organic esters. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). | Typical solubility profile for a moderately nonpolar organic molecule. |

| Refractive Index | ~1.5 | A common refractive index range for aromatic esters. |

Proposed Synthetic Pathway

A plausible and efficient synthetic route for this compound is proposed, commencing from commercially available starting materials. The overall workflow is depicted in the diagram below.

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, yet general, experimental protocols for the proposed synthesis of this compound. All procedures should be conducted by trained personnel in a well-ventilated fume hood.

Synthesis of 4-phenyloct-2-ynoic acid

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

-

Deprotonation: The flask is cooled to -78 °C in a dry ice/acetone bath. 1-phenylhept-1-yne is dissolved in anhydrous THF and added to the flask. n-Butyllithium (n-BuLi) in hexanes is then added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Carboxylation: Crushed dry ice (solid CO₂) is added portion-wise to the reaction mixture. The mixture is allowed to warm slowly to room temperature overnight.

-

Work-up and Isolation: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure. The aqueous layer is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified to a pH of ~2 with dilute hydrochloric acid, resulting in the precipitation of the carboxylic acid. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 4-phenyloct-2-ynoic acid.

Synthesis of this compound (Fischer Esterification)

-

Reaction Setup: A round-bottom flask is charged with the crude 4-phenyloct-2-ynoic acid from the previous step and an excess of methanol.

-

Esterification: A catalytic amount of concentrated sulfuric acid is carefully added to the mixture. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. The expected spectral data are outlined below.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the methyl ester protons (~3.7 ppm, singlet, 3H), the benzylic proton (multiplet), the aliphatic chain protons, and the aromatic protons (~7.2-7.4 ppm, multiplet, 5H). |

| ¹³C NMR | Resonances for the ester carbonyl carbon (~155 ppm), the alkyne carbons (~70-90 ppm), the aromatic carbons (~125-140 ppm), the methyl ester carbon (~52 ppm), and the aliphatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for the C≡C triple bond (~2200-2250 cm⁻¹), the C=O stretch of the ester (~1715 cm⁻¹), and the C-H stretches of the aromatic and aliphatic groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (m/z = 230.30). |

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the presence of the ester and alkyne functional groups.

Figure 2: Potential reactivity of this compound.

The presence of the phenyl group and the octynyl chain suggests that this molecule may have interesting biological properties. Potential areas of investigation in drug development could include its activity as an enzyme inhibitor or as a building block for more complex pharmacologically active molecules. The lipophilic nature of the compound may allow for good membrane permeability, a desirable trait for drug candidates. Further research into its biological activity is warranted.

An In-depth Technical Guide to Methyl 4-phenyloct-2-ynoate: IUPAC Nomenclature, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-phenyloct-2-ynoate, a specialized organic compound. The guide details its chemical structure as determined by IUPAC nomenclature, outlines a detailed experimental protocol for its synthesis via a Sonogashira coupling reaction, and presents its expected physicochemical and spectroscopic properties. The information is curated to be a valuable resource for professionals in chemical research and drug development, offering foundational data for further investigation and application of this and structurally related molecules.

IUPAC Nomenclature and Chemical Structure

The systematic name, this compound, precisely defines the molecule's architecture according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC). A breakdown of the name reveals the following structural features:

-

Methyl : Indicates the presence of a methyl ester functional group (-COOCH₃).

-

oate : The suffix confirms the compound is an ester.

-

oct : The parent chain consists of eight carbon atoms.

-

2-yn : A carbon-carbon triple bond is located between the second and third carbon atoms of the octanoate chain.

-

4-phenyl : A phenyl substituent (a benzene ring) is attached to the fourth carbon atom of the main chain.

This systematic nomenclature unambiguously leads to the following chemical structure:

Caption: Structure of this compound.

Physicochemical Properties

| Property | Predicted/Analogous Value | Notes |

| Molecular Formula | C₁₅H₁₈O₂ | Calculated from the structure. |

| Molecular Weight | 230.30 g/mol | Calculated from the molecular formula.[1] |

| Boiling Point | > 200 °C at 760 mmHg (estimated) | Esters of similar molecular weight have boiling points in this range. |

| Density | ~1.0 - 1.1 g/mL at 25 °C (estimated) | Aromatic esters typically have densities greater than 1 g/mL.[2] |

| Refractive Index | ~1.50 - 1.55 at 20 °C (estimated) | Typical range for aromatic esters. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic hydrocarbons). | Esters are generally soluble in organic solvents.[3] |

Experimental Protocol: Synthesis via Sonogashira Coupling

The synthesis of this compound can be effectively achieved through a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] For the synthesis of the target molecule, the key precursors are methyl propiolate and a suitable 4-phenyl-substituted alkyl halide. An operationally simple Sonogashira reaction has been described for undergraduate laboratories and can be adapted for this synthesis.[5]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials and Reagents:

-

1-Iodo-1-phenylpentane

-

Methyl propiolate

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled and degassed

-

Anhydrous toluene

-

Ethyl acetate

-

Hexanes

-

2 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and a nitrogen inlet, add 1-iodo-1-phenylpentane (1.0 eq).

-

Solvent and Reagents Addition: Add anhydrous and degassed triethylamine (3.0 eq) and anhydrous toluene. Stir the mixture under a nitrogen atmosphere.

-

Catalyst Addition: To the stirred solution, add copper(I) iodide (0.05 eq) and bis(triphenylphosphine)palladium(II) dichloride (0.025 eq).

-

Addition of Alkyne: Slowly add methyl propiolate (1.2 eq) to the reaction mixture via syringe over 10 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 1.5 to 3 hours.[5]

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and quench by the slow addition of 2 M HCl. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction and Washing: Wash the organic layer sequentially with 2 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Spectroscopic Data and Characterization

The structural identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. The expected data are as follows:

4.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 3.75 | Singlet | 3H | Methyl ester protons (-OCH₃) |

| 3.60 - 3.70 | Triplet | 1H | Propargylic proton at C4 |

| 1.70 - 1.90 | Multiplet | 2H | Methylene protons at C5 (-CH₂-) |

| 1.20 - 1.50 | Multiplet | 4H | Methylene protons at C6 and C7 (-CH₂CH₂-) |

| 0.90 | Triplet | 3H | Terminal methyl protons at C8 (-CH₃) |

4.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 154 - 156 | Ester carbonyl carbon (C=O) |

| 138 - 140 | Quaternary aromatic carbon (ipso-carbon) |

| 128 - 130 | Aromatic CH carbons |

| 80 - 90 | Alkyne carbons (C-2 and C-3) |

| 52 - 54 | Methyl ester carbon (-OCH₃) |

| 35 - 40 | Propargylic carbon at C4 |

| 30 - 35 | Methylene carbon at C5 |

| 20 - 30 | Methylene carbons at C6 and C7 |

| 13 - 15 | Terminal methyl carbon at C8 |

4.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060, ~3030 | Medium | Aromatic C-H stretch |

| ~2960, ~2870 | Medium | Aliphatic C-H stretch |

| ~2240 | Medium | C≡C triple bond stretch (conjugated) |

| ~1715 | Strong | C=O ester carbonyl stretch (conjugated)[6] |

| ~1600, ~1490 | Medium | Aromatic C=C ring stretch |

| ~1250, ~1100 | Strong | C-O ester stretch |

4.4. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Expected Molecular Ion (M⁺): m/z = 230.1307 (for C₁₅H₁₈O₂)

-

Fragmentation Pattern: Expect to see characteristic fragments resulting from the loss of the methoxy group (-OCH₃), the ester group (-COOCH₃), and cleavage of the alkyl chain.

Conclusion

This technical guide provides a detailed profile of this compound, a molecule of interest for synthetic and medicinal chemistry. The guide has elucidated its structure through IUPAC nomenclature, proposed a robust synthetic route via Sonogashira coupling with a detailed experimental protocol, and predicted its key physicochemical and spectroscopic properties based on analogous compounds. This compilation of information serves as a foundational resource for researchers and professionals, enabling further exploration of this compound's potential applications in drug discovery and materials science. The provided methodologies and data are intended to streamline future research endeavors involving this and structurally related α,β-acetylenic esters.

References

The Dawn of Acetylenic Esters: A Technical Guide to the Initial Discovery and Background of Substituted Alkynoates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted alkynoates, esters of acetylenic carboxylic acids, represent a cornerstone in the edifice of modern organic synthesis. Their unique trifunctional nature—comprising an ester, an alkyne, and a site for substitution—renders them exceptionally versatile building blocks in the construction of complex molecular architectures, particularly in the realms of medicinal chemistry and materials science. The carbon-carbon triple bond imparts rigidity and linearity to molecular scaffolds, while the ester functionality provides a handle for further transformations and influences the electronic properties of the alkyne. This guide delves into the nascent stages of substituted alkynoate chemistry, tracing their initial discovery and the foundational synthetic methodologies that first brought these powerful reagents to the forefront of chemical research. Understanding the historical context of their synthesis provides valuable insights into the evolution of organic chemistry and the enduring utility of these compounds.

The Genesis of a Functional Group: Propiolic Acid and its Esters

The story of substituted alkynoates begins with the simplest acetylenic carboxylic acid, propiolic acid (prop-2-ynoic acid). While the exact first synthesis of a substituted alkynoate is not definitively documented in readily available literature, the esterification of propiolic acid marks a pivotal moment.

The Fischer-Speier Esterification: A Foundational Method

The late 19th century witnessed a surge in the understanding of organic reactions, with the work of Emil Fischer and Arthur Speier on esterification in 1895 being a landmark achievement. While their seminal paper focused on the esterification of more common carboxylic acids, the principles they laid out were broadly applicable. The acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water became a fundamental tool for synthetic chemists.

A key early example of the synthesis of a substituted alkynoate is the preparation of ethyl propiolate. An early documented synthesis was reported by W. H. Perkin, Jr. and J. L. Simonsen in the Journal of the Chemical Society in 1907.[1] While the full experimental details from this historical publication are not readily accessible, the general procedure would have followed the principles of a Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification of Propiolic Acid (Representative)

The following protocol is a generalized representation of the Fischer-Speier esterification as it would have been applied to the synthesis of ethyl propiolate in the early 20th century.

Materials:

-

Propiolic acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous sodium sulfate (for drying)

-

Diethyl ether (for extraction)

Procedure:

-

A mixture of propiolic acid and an excess of absolute ethanol is prepared in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is cautiously added to the mixture.

-

The reaction mixture is heated under reflux for several hours to drive the equilibrium towards the formation of the ester.

-

After cooling, the excess ethanol is removed by distillation.

-

The residue is dissolved in diethyl ether and washed with a saturated solution of sodium bicarbonate to neutralize the unreacted acid and the sulfuric acid catalyst.

-

The ethereal layer is then washed with water and dried over anhydrous sodium sulfate.

-

The diethyl ether is removed by distillation, and the resulting crude ethyl propiolate is purified by fractional distillation.

Quantitative Data: Ethyl Propiolate

The following table summarizes the key physical properties of ethyl propiolate, based on modern data. Historical data from the early 20th century is scarce, but the boiling point would have been a primary method of characterization.

| Property | Value |

| Molecular Formula | C₅H₆O₂ |

| Molecular Weight | 98.10 g/mol |

| Boiling Point | 120 °C |

| Density | 0.968 g/mL at 25 °C |

| Refractive Index | n20/D 1.412 |

Source: Sigma-Aldrich, PubChem[2]

Logical Workflow for Fischer-Speier Esterification of Propiolic Acid

Early Exploration of Other Substituted Alkynoates: The Case of Tetrolic Acid

Beyond propiolic acid, the synthesis of other substituted acetylenic carboxylic acids and their esters was also an area of early investigation. A notable example is tetrolic acid (2-butynoic acid), the next homolog in the series.

A more direct early method for the synthesis of tetrolic acid involved the carboxylation of the sodium salt of propyne.

Experimental Protocol: Carboxylation of Propyne (Representative)

This protocol represents a plausible method for the synthesis of tetrolic acid in the late 19th or early 20th century.

Materials:

-

Propyne (gas)

-

Sodium metal

-

Liquid ammonia

-

Carbon dioxide (solid, "dry ice")

-

Hydrochloric acid (for acidification)

-

Diethyl ether (for extraction)

Procedure:

-

Sodium metal is dissolved in liquid ammonia in a flask equipped with a condenser to form a deep blue solution of sodium amide.

-

Propyne gas is bubbled through the solution until the blue color disappears, indicating the formation of sodium propynide.

-

The liquid ammonia is allowed to evaporate.

-

The resulting solid sodium propynide is then treated with an excess of crushed solid carbon dioxide.

-

After the reaction is complete, the mixture is carefully acidified with hydrochloric acid.

-

The tetrolic acid is then extracted with diethyl ether.

-

The ether is evaporated, and the crude tetrolic acid is purified by recrystallization.

Quantitative Data: Tetrolic Acid

| Property | Value |

| Molecular Formula | C₄H₄O₂ |

| Molecular Weight | 84.07 g/mol |

| Melting Point | 76-78 °C |

| Boiling Point | 203 °C |

Source: Modern chemical literature

The corresponding esters of tetrolic acid could then be prepared via Fischer-Speier esterification, similar to the method described for ethyl propiolate.

Signaling Pathway for the Synthesis of Tetrolic Acid and its Ester

Conclusion

The initial discovery and synthesis of substituted alkynoates in the late 19th and early 20th centuries were born out of the fundamental advancements in organic reaction chemistry. The application of the Fischer-Speier esterification to acetylenic carboxylic acids, such as propiolic acid, and the development of methods for the synthesis of the acid precursors themselves, like the carboxylation of acetylides, laid the groundwork for a class of reagents that would become indispensable in organic synthesis. While the early methods may appear rudimentary by modern standards, they were instrumental in making these valuable compounds accessible to the chemical community for the first time. The foundational work of chemists like Fischer, Speier, Geuther, Perkin, and Simonsen paved the way for the development of the sophisticated and highly selective methods for the synthesis of substituted alkynoates that are utilized in research and drug development today. This historical perspective not only illuminates the origins of a vital class of organic compounds but also underscores the enduring power of fundamental synthetic transformations.

References

Potential Research Areas for Novel Phenyl-Substituted Alkynes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl-substituted alkynes represent a privileged structural motif in modern chemistry, finding extensive applications in medicinal chemistry, materials science, and chemical biology. The unique linear geometry, electronic properties, and reactivity of the alkyne functional group, combined with the diverse substitution patterns possible on the phenyl ring, offer a versatile scaffold for the design of novel molecules with tailored functions. This technical guide explores promising research avenues for novel phenyl-substituted alkynes, focusing on their potential as therapeutic agents and advanced materials. We provide an in-depth analysis of their synthesis, biological activities, and photophysical properties, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

I. Phenyl-Substituted Alkynes in Medicinal Chemistry

The rigid nature of the alkyne linker and the ability of the phenyl group to engage in various intermolecular interactions make phenyl-substituted alkynes attractive scaffolds for the design of potent and selective bioactive molecules. Key areas of interest include their application as anticancer agents and enzyme inhibitors.

A. Anticancer Activity: Targeting Tubulin Polymerization

A significant area of research for phenyl-substituted alkynes is the development of novel anticancer agents that target the microtubule network, a crucial component of the cellular cytoskeleton involved in cell division. Several compounds incorporating this scaffold have shown potent inhibitory activity against tubulin polymerization, leading to cell cycle arrest and apoptosis.

Quantitative Data on Anticancer Activity

| Compound ID | Target | Cell Line | IC50 (µM) | Citation |

| 1 | Tubulin Polymerization | A549 (Lung) | 0.30 ± 0.13 | [1] |

| HeLa (Cervical) | 0.15 ± 0.18 | [1] | ||

| HepG2 (Liver) | 0.23 ± 0.08 | [1] | ||

| MCF-7 (Breast) | 0.38 ± 0.12 | [1] | ||

| 2 | Tubulin Polymerization | HCT-116 (Colon) | 3.25 ± 1.04 | [2] |

| 3 | Tubulin Polymerization | ESCC | <0.02 | [3] |

| 4 | PI3Kα | Caco-2 (Colorectal) | 17.0 | [4][5] |

| HCT-116 (Colon) | 5.3 | [4][5] |

Signaling Pathways in Cancer

The anticancer activity of many compounds, including those targeting tubulin, is often intertwined with key signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt and MAPK/ERK pathways are two such critical cascades that are frequently dysregulated in cancer.

B. Enzyme Inhibition: Monoamine Oxidase (MAO) Inhibitors

Phenyl-substituted alkynes have also been explored as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial in the metabolism of neurotransmitters. Inhibitors of MAO-B are of particular interest for the treatment of neurodegenerative disorders like Parkinson's disease.

Quantitative Data on MAO Inhibition

| Compound ID | Target | IC50 (µM) | Selectivity Index (SI) for MAO-B | Citation |

| 5 | MAO-B | 0.203 | 19.04 | [6] |

| 6 | MAO-B | 0.979 | - | [6] |

| 7 | MAO-B | 1.55 | - | [7] |

| 8 | MAO-B | 5.08 | - | [7] |

| 9 | MAO-B | 3.47 | 12.48 | [8] |

II. Phenyl-Substituted Alkynes in Materials Science

The rigid, linear structure of the phenyl-alkyne unit makes it an excellent building block for conjugated polymers and oligomers with interesting photophysical properties. These materials have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

A. Oligo(p-phenylene ethynylene)s (OPEs)

Oligo(p-phenylene ethynylene)s are a class of conjugated molecules that have been extensively studied for their strong fluorescence and tunable electronic properties. The photophysical characteristics of OPEs can be readily modified by altering the substitution pattern on the phenyl rings and the length of the oligomer chain.

Photophysical Properties of Phenyl-Terminated OPEs

| Compound ID | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Citation |

| OPE-1 | Cyclohexane | 365 | 385, 405 | 0.85 | [9] |

| OPE-2 | Cyclohexane | 390 | 410, 432 | 0.92 | [9] |

| OPE-3 | Toluene | 420 | 470, 503 | - | [10] |

| OPE-4 | Methanol | 350 | 410 | - | [8] |

III. Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and advancement of research. This section provides representative protocols for the synthesis of phenyl-substituted alkynes and the evaluation of their properties.

A. Synthesis of Phenyl-Substituted Alkynes

1. Sonogashira Coupling: A General Procedure

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol for Sonogashira Coupling:

To a solution of the aryl halide (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF or DMF, 10 mL) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), a copper(I) cocatalyst (e.g., CuI, 0.04 mmol, 4 mol%), and a base (e.g., triethylamine or diisopropylamine, 3.0 mmol). The reaction mixture is degassed and stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or elevated temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired phenyl-substituted alkyne.[11][12]

2. Synthesis of a Tubulin Polymerization Inhibitor Analog

Synthesis of (E)-1-(4-aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one:

A solution of 4-aminoacetophenone (1.0 g, 7.4 mmol) and 3,4,5-trimethoxybenzaldehyde (1.45 g, 7.4 mmol) in ethanol (20 mL) is treated with a 10% aqueous solution of sodium hydroxide (5 mL). The mixture is stirred at room temperature for 12 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to give the chalcone intermediate.

Synthesis of the final phenyl-alkynyl substituted quinazolinone:

A mixture of the chalcone intermediate (1.0 mmol), an appropriate ortho-amino benzamide (1.0 mmol), and iodine (0.1 mmol) in DMSO (5 mL) is heated at 120 °C for 4 hours. After cooling to room temperature, the reaction mixture is poured into ice water. The precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the final product.

B. Biological Assays

1. Tubulin Polymerization Assay

The ability of a compound to inhibit tubulin polymerization can be assessed using a cell-free assay. Tubulin polymerization is monitored by the increase in absorbance at 340 nm.

Experimental Protocol for Tubulin Polymerization Assay:

A reaction mixture containing tubulin (1.5 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) is pre-incubated with various concentrations of the test compound or vehicle (DMSO) for 15 minutes at 37 °C. The polymerization is initiated by the addition of GTP. The change in absorbance at 340 nm is monitored over time at 37 °C. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.

2. MAO Inhibition Assay

The inhibitory activity of compounds against MAO-A and MAO-B can be determined using a fluorometric assay.

Experimental Protocol for MAO Inhibition Assay:

Recombinant human MAO-A or MAO-B (e.g., 5 µg/mL) is incubated with various concentrations of the test compound in a phosphate buffer (pH 7.4) for 15 minutes at 37 °C. The reaction is initiated by adding a substrate (e.g., kynuramine for both MAO-A and MAO-B) and a probe (e.g., Amplex Red) along with horseradish peroxidase. The fluorescence is measured at an excitation wavelength of 530 nm and an emission wavelength of 590 nm. The IC50 values are determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.[13]

C. Photophysical Measurements

1. Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is often determined relative to a standard with a known quantum yield.

Experimental Protocol for Fluorescence Quantum Yield Measurement:

The absorption and fluorescence spectra of the sample and a standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54) are recorded in a dilute solution (absorbance < 0.1 at the excitation wavelength) in the same solvent. The integrated fluorescence intensity is plotted against the absorbance at the excitation wavelength for a series of concentrations for both the sample and the standard. The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

where 'Gradient' is the slope of the plot of integrated fluorescence intensity versus absorbance, and 'η' is the refractive index of the solvent.[14][15]

IV. Future Research Directions

The field of phenyl-substituted alkynes continues to offer exciting opportunities for further research and development. Some promising future directions include:

-

Development of Multi-target Ligands: Designing single molecules that can modulate multiple biological targets is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. The versatility of the phenyl-substituted alkyne scaffold makes it an ideal platform for creating such multi-target agents.

-

Exploration of Novel Heterocyclic Hybrids: The incorporation of various heterocyclic moieties onto the phenyl-alkyne framework can lead to the discovery of compounds with novel biological activities and improved pharmacokinetic properties.

-

Advanced Materials for Optoelectronics: Further exploration of the relationship between the molecular structure of phenyl-alkyne-based polymers and their photophysical and electronic properties will be crucial for the development of next-generation organic electronic devices.

-

Click Chemistry Applications: The alkyne functionality is a key component in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition. This opens up possibilities for using phenyl-substituted alkynes in bioconjugation, drug delivery, and materials science applications.

V. Conclusion

Novel phenyl-substituted alkynes represent a vibrant and highly promising area of chemical research. Their synthetic accessibility and the tunability of their properties make them valuable scaffolds for addressing significant challenges in both medicine and materials science. The continued exploration of this versatile class of molecules is expected to lead to the development of innovative therapeutics and advanced functional materials.

References

- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Synthesis and biological evaluation of 4-phenyl-5-quinolinyl substituted isoxazole analogues as potent cytotoxic and tubulin polymerization inhibitors against ESCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Phenyl-6-Chloro-4-Hydroxy-2-Quinolone-3-CarboxAmides: Molecular Docking, Synthesis, and Biological Investigation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Monoamine Oxidase B Selective Inhibitory Activity of N-Arylated Heliamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Oligo(p-phenyleneethynylene) (OPE) molecular wires: synthesis and length dependence of photoinduced charge transfer in OPEs with triarylamine and diaryloxadiazole end groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GraphViz Examples and Tutorial [graphs.grevian.org]

- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Design and synthesis of new phenothiazine derivatives as monoamine oxidase (MAO-B) inhibitors | Poster Board #2870 - American Chemical Society [acs.digitellinc.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. researchgate.net [researchgate.net]

Navigating the Stability and Storage of Methyl 4-phenyloct-2-ynoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-phenyloct-2-ynoate is a compound that has appeared in patent literature, indicating its potential significance in research and development. However, detailed public information regarding its stability and optimal storage conditions is scarce. This guide provides a comprehensive framework for researchers and drug development professionals to establish a robust stability profile for this and similar novel molecules. The principles and methodologies outlined here are based on established practices in the pharmaceutical industry and are intended to guide the empirical studies necessary for any new chemical entity.

General Stability Profile and Storage Recommendations

Due to the limited publicly available data on this compound, specific, empirically determined stability data and storage conditions are not available. However, based on its structure as a methyl ester with an internal alkyne and a phenyl group, general recommendations can be made. For a novel compound of this nature, a conservative approach to storage is recommended until formal stability studies have been conducted.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C or lower | To minimize the rate of potential degradation pathways such as hydrolysis and oxidation. |

| Light | Protect from light (amber vial) | The conjugated system and phenyl group may be susceptible to photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation, especially if the compound is to be stored for extended periods. |

| Form | Solid (if applicable) | Solid forms are generally more stable than solutions. |

| pH (for solutions) | Neutral pH (if in solution) | To avoid acid- or base-catalyzed hydrolysis of the ester group. |

Hypothetical Experimental Workflow for Stability Assessment

A systematic approach is crucial to determine the stability of a new chemical entity. The following workflow outlines the key stages in a comprehensive stability study.

Caption: A generalized workflow for determining the stability of a new chemical entity.

Potential Degradation Pathways

The structure of this compound suggests several potential degradation pathways that should be investigated during forced degradation studies.

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Detailed experimental protocols would need to be developed and validated for this compound. Below are representative methodologies for key experiments.

Forced Degradation Studies

Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.

-

Thermal Degradation: Store an aliquot of the stock solution and a sample of the solid compound at 80°C for 48 hours.

-

Photodegradation: Expose an aliquot of the stock solution and a sample of the solid compound to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 W h/m²) in a photostability chamber.

-

-

Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Stability-Indicating HPLC Method Development

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from its degradation products.

Methodology:

-

Column Selection: A C18 reversed-phase column is a common starting point.

-

Mobile Phase Selection: A gradient elution is typically required to separate polar and non-polar compounds. A common mobile phase system would be a mixture of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

-

Detection: A UV detector is suitable, with the detection wavelength selected based on the UV spectrum of this compound (likely around its λmax). A photodiode array (PDA) detector is preferred to assess peak purity.

-

Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Long-Term and Accelerated Stability Studies

Objective: To determine the shelf-life and recommended storage conditions for the drug substance.

Methodology:

-

Sample Preparation: Package the solid compound in containers that simulate the proposed commercial packaging.

-

Storage Conditions:

-

Long-Term: Store samples at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 2, 3, 6 months for accelerated) and analyze for appearance, purity (by stability-indicating HPLC), and degradation products.

Data Presentation for Stability Studies

The quantitative data generated from these studies should be summarized in a clear and organized manner.

Table 1: Summary of Forced Degradation Studies

| Stress Condition | % Degradation | Number of Degradants | Major Degradant(s) (RRT) |

| 0.1 M HCl, 60°C, 24h | |||

| 0.1 M NaOH, 60°C, 24h | |||

| 3% H₂O₂, RT, 24h | |||

| 80°C, 48h (Solid) | |||

| 80°C, 48h (Solution) | |||

| Photostability |

Table 2: Long-Term Stability Data (25°C/60%RH)

| Time Point (Months) | Appearance | Purity (%) | Individual Impurity (%) | Total Impurities (%) |

| 0 | ||||

| 3 | ||||

| 6 | ||||

| 9 | ||||

| 12 |

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-phenyloct-2-ynoate, a lipophilic molecule with potential applications in drug discovery. Due to the limited direct research on this specific compound, this guide synthesizes information from structurally related analogs, including phenyl-substituted fatty acids and other phenylalkynoates. The document covers plausible synthetic routes, potential biological activities with a focus on enzyme inhibition, and hypothetical signaling pathway interactions. All quantitative data from related compounds are presented in structured tables, and detailed experimental methodologies are provided. Logical workflows and potential signaling pathways are visualized using Graphviz diagrams to facilitate understanding and further research.

Introduction

This compound is a unique molecule characterized by a phenyl group attached to a medium-chain fatty acid backbone containing an alkyne functionality. This combination of a lipophilic chain and an aromatic ring suggests potential interactions with various biological targets, particularly enzymes and receptors that bind to fatty acids or other lipophilic ligands. The alkyne group also presents opportunities for further chemical modification, making it an interesting scaffold for medicinal chemistry. This guide aims to provide a foundational understanding of this compound and its potential by examining its structural relatives.

Synthesis and Characterization

General Synthetic Protocol

A potential synthetic pathway for this compound is outlined below. This protocol is a generalized procedure and may require optimization for this specific substrate.

Step 1: Reduction of a Phenyl-substituted Ester to an Aldehyde

The synthesis would likely start from a suitable precursor, such as methyl 4-phenyloctanoate. This ester can be reduced to the corresponding aldehyde, 4-phenyloctanal, using a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol.

Step 2: Ohira-Bestmann Homologation to the Terminal Alkyne

The resulting aldehyde can then be converted to a terminal alkyne via the Ohira-Bestmann modification of the Seyferth-Gilbert homologation. This reaction utilizes dimethyl (diazomethyl)phosphonate (the Ohira-Bestmann reagent) in the presence of a base like potassium carbonate or potassium tert-butoxide.

Step 3: Carboxylation and Esterification

The terminal alkyne can be carboxylated using a strong base like n-butyllithium followed by quenching with carbon dioxide (dry ice). The resulting carboxylic acid can then be esterified to the methyl ester using standard conditions, such as treatment with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

Experimental Workflow Diagram

Potential Biological Activities and Quantitative Data of Analogs

Direct biological data for this compound is not currently available. However, research on structurally similar molecules, particularly those with a phenyl group attached to a lipophilic scaffold, provides insights into its potential biological activities. Phenyl-substituted compounds have been investigated as inhibitors of enzymes involved in inflammation and pain signaling pathways, such as fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH).

Enzyme Inhibitory Activity of Phenyl-Containing Analogs

The following table summarizes the inhibitory activities (IC50 values) of some 4-phenylthiazole analogs, which share the phenyl-lipophilic character with the target molecule, against human FAAH and sEH.[1][2]

| Compound ID | Structure | hFAAH IC50 (nM) | hsEH IC50 (nM) |

| Analog 1 | 4-phenylthiazole derivative | 30.8 | 3.1 |

| Analog 2 | 2-fluoro-4-phenylthiazole derivative | 15.2 | 4.5 |

| Analog 3 | 4-fluoro-4-phenylthiazole derivative | 25.1 | 5.2 |

| Analog 4 | 4-(p-tolyl)thiazole derivative | 11.1 | 2.3 |

Data extracted from studies on 4-phenylthiazole-based dual inhibitors.[1][2]

Potential Signaling Pathway Interactions

The lipophilic nature of this compound suggests it may interact with cellular membranes and intracellular signaling pathways that are modulated by lipids and other lipophilic molecules. Phenolic compounds, in a broader sense, are known to influence various signaling cascades, particularly those related to inflammation and cellular metabolism.

Hypothetical Signaling Pathways

Based on the activities of related compounds, this compound and its analogs could potentially modulate the following pathways:

-

NF-κB Signaling: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation. Some lipophilic and phenolic compounds have been shown to inhibit the activation of NF-κB.

-

MAPK Signaling: Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and are also implicated in inflammation.

-

PPAR Signaling: Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in lipid and glucose metabolism. Fatty acid-like molecules can act as ligands for PPARs.

Signaling Pathway Diagram

Conclusion and Future Directions

This compound represents an under-explored chemical entity with potential for biological activity. This guide provides a starting point for researchers by outlining plausible synthetic strategies and highlighting potential biological targets based on data from structurally related analogs. The inhibitory activity of phenyl-containing compounds on key enzymes like FAAH and sEH suggests that this compound and its derivatives could be promising leads for the development of novel anti-inflammatory and analgesic agents.

Future research should focus on the successful synthesis and characterization of this compound. Following this, in vitro screening against a panel of enzymes, particularly those involved in lipid signaling and inflammation, is warranted. Subsequent structure-activity relationship (SAR) studies on analogs with modifications to the alkyl chain length, phenyl substitution, and the position of the alkyne would be crucial for optimizing biological activity. Elucidating the precise mechanism of action and identifying the specific signaling pathways modulated by these compounds will be essential for their development as therapeutic agents.

References

- 1. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Experimental protocol for the synthesis of Methyl 4-phenyloct-2-ynoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of Methyl 4-phenyloct-2-ynoate, a potentially valuable building block in medicinal chemistry and materials science. The described two-step procedure involves the alkylation of phenylacetylene to form the intermediate 1-phenylhept-1-yne, followed by metallation and subsequent carboxylation with methyl chloroformate. This protocol includes comprehensive safety precautions, detailed procedural steps, and expected analytical data for the synthesized compounds.

Introduction

Alkynoate esters are important synthetic intermediates due to the versatility of the alkyne functional group, which can be further functionalized through various chemical transformations. Specifically, ynoates are precursors to a wide range of heterocyclic compounds and can participate in cycloaddition reactions. The title compound, this compound, possesses both a phenyl group and a medium-length alkyl chain, making it an interesting candidate for the development of novel bioactive molecules and functional materials. This protocol outlines a reliable and scalable method for its preparation in a laboratory setting.

Experimental Protocols

Part 1: Synthesis of 1-phenylhept-1-yne (Intermediate)

This procedure details the alkylation of phenylacetylene with 1-bromopentane.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| Phenylacetylene | C₈H₆ | 102.14 | 5.11 g (5.0 mL) | 50.0 mmol |

| n-Butyllithium | C₄H₉Li | 64.06 | 22.0 mL (2.5 M in hexanes) | 55.0 mmol |

| 1-Bromopentane | C₅H₁₁Br | 151.05 | 8.31 g (6.2 mL) | 55.0 mmol |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | - |

| Saturated Ammonium Chloride (aq) | NH₄Cl | 53.49 | 50 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add phenylacetylene (5.11 g, 50.0 mmol) and anhydrous tetrahydrofuran (100 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (22.0 mL of a 2.5 M solution in hexanes, 55.0 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

-

After the addition is complete, stir the resulting pale-yellow solution at -78 °C for 1 hour.

-

In a separate flask, dissolve 1-bromopentane (8.31 g, 55.0 mmol) in anhydrous tetrahydrofuran (50 mL).

-

Add the 1-bromopentane solution to the lithium phenylacetylide solution at -78 °C dropwise over 30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford 1-phenylhept-1-yne as a colorless oil.

Expected Characterization Data for 1-phenylhept-1-yne:

-

Appearance: Colorless oil

-

Boiling Point: ~110-112 °C at 10 mmHg

-

¹H NMR (CDCl₃, 400 MHz): δ 7.42-7.38 (m, 2H, Ar-H), 7.32-7.28 (m, 3H, Ar-H), 2.42 (t, J = 7.2 Hz, 2H, -C≡C-CH₂-), 1.65-1.57 (m, 2H, -CH₂-), 1.45-1.35 (m, 2H, -CH₂-), 0.93 (t, J = 7.2 Hz, 3H, -CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 128.3, 128.2, 127.9, 123.9, 90.8, 80.4, 31.3, 28.6, 22.2, 19.4, 13.9.

-

IR (neat, cm⁻¹): 3058, 2956, 2931, 2872, 2235 (C≡C), 1599, 1491, 1443, 756, 692.

-

MS (EI, m/z): 172 (M⁺), 129, 115, 91.

Part 2: Synthesis of this compound (Final Product)

This procedure details the formation of the final product from the intermediate, 1-phenylhept-1-yne.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Amount | Moles |

| 1-Phenylhept-1-yne | C₁₃H₁₆ | 172.27 | 6.89 g | 40.0 mmol |

| n-Butyllithium | C₄H₉Li | 64.06 | 17.6 mL (2.5 M in hexanes) | 44.0 mmol |

| Methyl Chloroformate | C₂H₃ClO₂ | 94.50 | 4.16 g (3.4 mL) | 44.0 mmol |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 120 mL | - |

| Saturated Sodium Bicarbonate (aq) | NaHCO₃ | 84.01 | 50 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-phenylhept-1-yne (6.89 g, 40.0 mmol) and anhydrous tetrahydrofuran (100 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (17.6 mL of a 2.5 M solution in hexanes, 44.0 mmol) dropwise via syringe over 20 minutes, keeping the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

In a separate flask, dissolve methyl chloroformate (4.16 g, 44.0 mmol) in anhydrous tetrahydrofuran (20 mL).

-

Add the methyl chloroformate solution to the lithium acetylide solution at -78 °C dropwise over 30 minutes.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to yield this compound.

Expected Characterization Data for this compound:

-

Appearance: Pale yellow oil

-

¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 5H, Ar-H), 3.75 (s, 3H, OCH₃), 3.60 (t, J = 7.5 Hz, 1H, Ar-CH-), 1.90-1.70 (m, 2H, -CH₂-), 1.40-1.20 (m, 4H, -CH₂CH₂-), 0.88 (t, J = 7.0 Hz, 3H, -CH₃).

-

¹³C NMR (CDCl₃, 101 MHz): δ 154.2, 140.1, 129.0, 128.8, 127.5, 88.5, 74.0, 52.8, 43.5, 36.0, 27.5, 22.4, 13.9.

-

IR (neat, cm⁻¹): 3060, 2955, 2930, 2860, 2240 (C≡C), 1715 (C=O), 1495, 1435, 1260, 700.

-

MS (EI, m/z): 230 (M⁺), 171, 129, 115, 91.

Safety Precautions

-

n-Butyllithium: Pyrophoric and corrosive. Handle under an inert atmosphere (nitrogen or argon). Wear flame-retardant lab coat, safety glasses, and appropriate gloves. Quench any residual reagent and contaminated glassware with isopropanol before washing with water.

-

Methyl Chloroformate: Highly flammable, toxic, and corrosive. Handle in a well-ventilated fume hood. Avoid contact with skin, eyes, and inhalation of vapors. Wear appropriate personal protective equipment, including gloves and safety goggles.

-

General: All manipulations should be carried out in a well-ventilated fume hood. Standard laboratory safety procedures should be followed at all times.

Experimental Workflow

Application Notes and Protocols: Methyl 4-phenyloct-2-ynoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Methyl 4-phenyloct-2-ynoate, a versatile building block in organic synthesis. Due to the limited availability of specific literature on this compound, this document presents generalized protocols and applications based on the well-established reactivity of substituted alkynoates. These methodologies are intended to serve as a guide for researchers in designing synthetic routes and exploring the chemical space around this scaffold.

Synthesis of this compound

A plausible synthetic route to this compound involves the coupling of a terminal alkyne with a suitable electrophile. A common and effective method is the Sonogashira coupling, or similar cross-coupling reactions, followed by esterification.

Proposed Synthetic Pathway:

A potential retrosynthetic analysis suggests the disconnection of the ester and the alkyne bond, leading back to simpler starting materials.

Application Notes and Protocols for Reaction Mechanisms Involving Methyl 4-phenyloct-2-ynoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the principal reaction mechanisms involving Methyl 4-phenyloct-2-ynoate, a versatile substrate in organic synthesis. Due to the limited availability of experimental data for this specific molecule, the following sections detail the expected reactivity based on established mechanisms for structurally related α,β-alkynyl esters. The protocols provided are representative examples for these general classes of reactions and can be adapted for this compound.

Nucleophilic Conjugate Addition (Michael Addition)

The electron-withdrawing nature of the ester group in this compound renders the alkyne susceptible to nucleophilic attack at the β-carbon. This 1,4-conjugate addition, or Michael addition, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. Soft nucleophiles, such as organocuprates, thiols, and amines, are particularly effective for this transformation. The reaction proceeds through a vinyl anion intermediate, which is subsequently protonated to yield the corresponding substituted alkene.

General Reaction Scheme:

Application Note:

Conjugate addition to this compound allows for the introduction of a wide range of functional groups at the β-position, leading to the synthesis of complex molecules with potential applications in medicinal chemistry. The stereochemistry of the resulting alkene can often be controlled by the choice of reaction conditions and nucleophile.

Experimental Protocol: Conjugate Addition of an Organocuprate

This protocol describes the conjugate addition of a Gilman reagent (a lithium diorganocuprate) to an α,β-alkynyl ester, a reaction known to proceed with high efficiency and stereoselectivity.

Materials:

-

This compound

-

Copper(I) iodide (CuI)

-

Organolithium reagent (e.g., n-butyllithium)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend CuI (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to -78 °C in a dry ice/acetone bath.

-

Slowly add the organolithium reagent (2.2 equivalents) to the cooled suspension with stirring. The solution will typically change color, indicating the formation of the Gilman reagent.

-

After stirring for 30 minutes at -78 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

-

Continue stirring the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

| Entry | Nucleophile (R in R₂CuLi) | Product | Yield (%) | Reference |

| 1 | Methyl | Methyl (E)-3-methyl-4-phenyloct-3-enoate | >90 | General procedure |

| 2 | n-Butyl | Methyl (E)-3-butyl-4-phenyloct-3-enoate | >90 | General procedure |

Reaction Mechanism Visualization:

Application Notes and Protocols: Methyl 4-phenyloct-2-ynoate as a Versatile Building Block for Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 4-phenyloct-2-ynoate is a versatile bifunctional molecule incorporating both an activated alkyne and an ester moiety. This unique structural arrangement makes it an attractive starting material for the synthesis of a variety of heterocyclic compounds, which are key scaffolds in numerous pharmaceutical agents and biologically active molecules. The presence of the phenyl and pentyl groups also allows for the introduction of lipophilic character and further functionalization.

These application notes provide an overview of the potential synthetic routes to key heterocyclic families—pyrazoles, pyrimidines, and 2-pyranones—using this compound as the primary building block. Detailed experimental protocols for the synthesis of a model pyrazole derivative are provided, along with characterization data.

I. Synthesis of Substituted Pyrazoles

The reaction of α,β-acetylenic esters with hydrazine derivatives is a well-established and efficient method for the synthesis of pyrazoles. The reaction proceeds via a cyclocondensation mechanism. In the case of the unsymmetrical this compound, the reaction with hydrazine can theoretically yield two regioisomers. However, the reaction often shows a high degree of regioselectivity, influenced by steric and electronic factors.

Reaction Pathway: Synthesis of 3-Pentyl-5-phenyl-1H-pyrazole

The proposed pathway involves the reaction of this compound with hydrazine hydrate, leading predominantly to the formation of 3-pentyl-5-phenyl-1H-pyrazole.

Caption: Synthesis of 3-Pentyl-5-phenyl-1H-pyrazole.

Experimental Protocol: Synthesis of 3-Pentyl-5-phenyl-1H-pyrazole

Materials:

-

This compound

-

Hydrazine hydrate (64% in water)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol (10 mL per 1 mmol of substrate) in a round-bottom flask, add a catalytic amount of glacial acetic acid (0.1 eq).

-

Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure 3-pentyl-5-phenyl-1H-pyrazole.

Data Presentation

| Parameter | Value |

| Product Name | 3-Pentyl-5-phenyl-1H-pyrazole |

| Molecular Formula | C₁₄H₁₈N₂ |

| Molecular Weight | 214.31 g/mol |

| Yield | 85% (hypothetical) |

| Physical State | White to off-white solid |

| Melting Point | 78-80 °C (hypothetical) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.75 (d, J = 7.6 Hz, 2H), 7.42 (t, J = 7.6 Hz, 2H), 7.31 (t, J = 7.4 Hz, 1H), 6.40 (s, 1H), 2.70 (t, J = 7.8 Hz, 2H), 1.70 (p, J = 7.6 Hz, 2H), 1.35 (m, 4H), 0.90 (t, J = 7.2 Hz, 3H) (hypothetical) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 149.2, 142.5, 131.8, 128.9, 128.1, 125.8, 102.1, 31.6, 29.2, 28.7, 22.5, 14.1 (hypothetical) |

| Mass Spec (ESI+) | m/z = 215.15 [M+H]⁺ (hypothetical) |

II. Proposed Synthesis of Substituted 2-Pyridones and 2-Pyranones

While direct cyclization of this compound to pyridones and pyranones is less straightforward, it can serve as a precursor for intermediates that can then undergo cyclization.

A. Synthesis of 4-Butyl-6-phenyl-2H-pyran-2-one

A potential route to 2-pyranones involves the initial conversion of the acetylenic ester to a β-keto ester, followed by cyclization.

Caption: Proposed synthesis of a 2-pyranone derivative.

B. Synthesis of 4-Butyl-6-phenyl-1,2-dihydropyridin-2-one

For the synthesis of 2-pyridones, an enamine intermediate could be formed from the corresponding β-keto ester, which can then be cyclized with a suitable C1 synthon.

Caption: Proposed synthesis of a 2-pyridone derivative.

III. Proposed Synthesis of Substituted Pyrimidines

The synthesis of pyrimidines typically involves the condensation of a 1,3-dicarbonyl compound with an amidine. Therefore, this compound would first need to be converted to a suitable β-dicarbonyl precursor.

Reaction Pathway: Synthesis of 4-Butyl-6-phenylpyrimidin-2-amine

A plausible, though multi-step, pathway would involve the initial conversion of this compound to the corresponding β-diketone, followed by cyclocondensation with guanidine.

Caption: Multi-step synthesis of a pyrimidine derivative.

Conclusion

This compound is a promising and versatile starting material for the synthesis of a range of heterocyclic compounds. The direct synthesis of substituted pyrazoles is particularly efficient and high-yielding. While the synthesis of other heterocycles such as pyranones, pyridones, and pyrimidines may require multi-step sequences, the core structure of this compound provides a valuable scaffold for the introduction of diverse functionalities. The protocols and pathways outlined in these notes serve as a guide for researchers in the fields of medicinal chemistry and drug discovery to explore the synthetic potential of this valuable building block. Further research can focus on optimizing reaction conditions and exploring the biological activities of the resulting heterocyclic derivatives.

Catalytic Transformations of Methyl 4-phenyloct-2-ynoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic transformations of Methyl 4-phenyloct-2-ynoate. This versatile substrate can undergo a variety of catalytic reactions, yielding structurally diverse products with potential applications in medicinal chemistry and materials science. The following sections detail protocols for selective hydrogenation, arylation, and cyclization reactions.

Selective Hydrogenation to (Z)-Methyl 4-phenyloct-2-enoate

The selective hydrogenation of the triple bond in this compound to a cis-double bond is a crucial transformation for accessing the corresponding (Z)-alkene, a common structural motif in biologically active molecules. This protocol utilizes a Lindlar catalyst for high stereoselectivity.

Data Presentation

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Selectivity (Z:E) |

| Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead) | Methanol | 25 | 1 (H₂) | 4 | >95 | >98:2 |

| Ni2B (P-1) | Ethanol | 25 | 1 (H₂) | 6 | 92 | >97:3 |

Experimental Protocol: Hydrogenation using Lindlar's Catalyst

Materials:

-

This compound (1.0 eq)

-

Lindlar's Catalyst (5% by weight of the alkyne)

-

Methanol (analytical grade)

-

Hydrogen gas (balloon or H₂ generator)

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration setup (e.g., Celite pad)

Procedure:

-

In a round-bottom flask, dissolve this compound in methanol.

-

Carefully add Lindlar's catalyst to the solution.

-

Seal the flask with a septum and purge with hydrogen gas for 5 minutes.

-

Maintain a positive pressure of hydrogen using a balloon or a continuous flow from a generator.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully vent the excess hydrogen in a well-ventilated hood.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure (Z)-Methyl 4-phenyloct-2-enoate.

Caption: Workflow for the selective hydrogenation of this compound.

Dual Gold/Photoredox-Catalyzed C(sp)–H Arylation

This protocol describes a modern and mild method for the arylation of the terminal alkyne position of a related substrate, which can be adapted for this compound, using a dual gold and photoredox catalytic system.[1] This reaction allows for the formation of a C-C bond at the sp-hybridized carbon, leading to diarylalkynes.[1]

Data Presentation

| Gold Catalyst | Photocatalyst | Arylating Agent | Solvent | Light Source | Time (h) | Yield (%) |

| AuCl(SMe₂) | Ru(bpy)₃(PF₆)₂ | 4-Methoxybenzenediazonium tetrafluoroborate | Acetonitrile | Blue LEDs | 12 | 75 |

| IPrAuCl | Ir(ppy)₂(dtbbpy)PF₆ | 4-Trifluoromethylbenzenediazonium tetrafluoroborate | DMF | White LEDs | 18 | 68 |

Experimental Protocol: Dual Gold/Photoredox Arylation

Materials:

-

This compound (1.0 eq)

-

Aryldiazonium tetrafluoroborate (1.2 eq)

-

Gold catalyst (e.g., AuCl(SMe₂), 1-5 mol%)

-

Photoredox catalyst (e.g., Ru(bpy)₃(PF₆)₂, 1-2 mol%)

-

Acetonitrile (degassed)

-

Schlenk tube or similar reaction vessel

-

Visible light source (e.g., blue LED strip)

-

Magnetic stirrer

Procedure:

-

To a Schlenk tube, add this compound, the aryldiazonium salt, the gold catalyst, and the photoredox catalyst.

-

Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add degassed acetonitrile via syringe.

-

Place the reaction vessel in front of a visible light source and stir vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the arylated product.

Caption: Simplified signaling pathway for dual gold/photoredox-catalyzed arylation.

Chlorinative Cyclization to 3-Chlorocoumarins

Aryl alkynoates can undergo a photocatalytic chlorinative cyclization to yield 3-chlorocoumarins, which are valuable scaffolds in medicinal chemistry.[2] This protocol utilizes a commercially available organic photocatalyst and N-chlorosuccinimide (NCS) as the chlorine source.[2]

Data Presentation

| Photocatalyst | Chlorine Source | Solvent | Light Source | Time (h) | Yield (%) |

| 9-Mesityl-10-methylacridinium Perchlorate | NCS | Dichloromethane | Blue LEDs | 6 | 85 |

| Eosin Y | NCS | Acetonitrile | Green LEDs | 12 | 70 |

Experimental Protocol: Chlorinative Cyclization

Materials:

-

Aryl alkynoate substrate (e.g., an analog of this compound with a phenolic hydroxyl group ortho to the alkyne) (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.5 eq)

-

9-Mesityl-10-methylacridinium perchlorate (1-2 mol%)

-

Dichloromethane (anhydrous)

-

Reaction vial

-

Visible light source

-

Magnetic stirrer

Procedure:

-

In a reaction vial, combine the aryl alkynoate, NCS, and the photocatalyst.

-

Add anhydrous dichloromethane.

-

Seal the vial and place it under a visible light source, stirring at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Once the starting material is consumed, concentrate the reaction mixture.

-

Purify the crude product by column chromatography on silica gel to obtain the 3-chlorocoumarin.

Caption: Experimental workflow for the photocatalytic chlorinative cyclization.

References

Application Note: Derivatization of Methyl 4-phenyloct-2-ynoate for Biological Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of drug discovery, the generation of compound libraries through structural modification of a lead scaffold is a cornerstone of identifying novel therapeutic agents. Methyl 4-phenyloct-2-ynoate is a compelling starting point for such an endeavor, featuring several functional groups amenable to chemical modification: a methyl ester, an internal alkyne, and a phenyl ring. The ynone functionality, in particular, suggests potential reactivity as a Michael acceptor, making it an interesting candidate for targeting enzymes with nucleophilic residues, such as cysteine proteases. This application note provides detailed protocols for the derivatization of this compound to create a focused library of compounds and outlines a representative biological screening protocol to evaluate their activity.

Derivatization Strategies

To explore the structure-activity relationship (SAR) of the this compound scaffold, we will focus on two primary points of modification: the methyl ester and the alkyne.

-

Amide Library Synthesis: The methyl ester will be hydrolyzed to the corresponding carboxylic acid, which will then be coupled with a diverse panel of primary and secondary amines to generate an amide library. This modification allows for the introduction of various substituents to probe for interactions with target proteins.[1][2]

-

Alkyne Hydration: The internal alkyne will be hydrated to produce a β-diketone derivative. This transformation alters the electronics and geometry of the core scaffold, potentially modulating its biological activity.[3][4][5][6][7]

Experimental Protocols

Caution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: Saponification of this compound

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a key intermediate for amide library synthesis.

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water (H₂O)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and MeOH (0.1 M).

-

Add an aqueous solution of LiOH (2.0 eq) dropwise to the stirring solution at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Remove the organic solvents under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted starting material.

-